6,8,8,9-tetramethyl-3-(naphthalen-2-ylcarbonyl)-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8,8,9-tetramethyl-3-(naphthalen-2-ylcarbonyl)-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one typically involves the condensation of 7-hydroxy-1,2,2,4-tetramethylhydroquinoline-6-carbaldehyde with aroylacetic acid esters. This reaction is carried out in the presence of catalytic amounts of piperidine and involves boiling an equimolar mixture of reagents in alcohol . The reaction proceeds through the formation of a Knevenagel adduct, followed by dehydration and intramolecular cyclization to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
6,8,8,9-tetramethyl-3-(naphthalen-2-ylcarbonyl)-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
6,8,8,9-tetramethyl-3-(naphthalen-2-ylcarbonyl)-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Employed as a fluorescent dye for high-resolution biological fluorescence optical microscopy.
Mechanism of Action
The mechanism of action of 6,8,8,9-tetramethyl-3-(naphthalen-2-ylcarbonyl)-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound’s luminescent properties are attributed to its ability to absorb and emit light at specific wavelengths, making it useful in fluorescence microscopy and other optical applications . The exact molecular targets and pathways involved in its biological effects are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2H-pyrano[3,2-g]quinolin-2-ones: These compounds share a similar core structure and exhibit comparable luminescent properties.
Tetramethyl acetyloctahydronaphthalenes: Known for their use as synthetic ketone fragrances and in various industrial applications.
Uniqueness
. Its ability to undergo various chemical reactions also makes it a versatile compound for further chemical modifications and applications.
Properties
Molecular Formula |
C27H25NO3 |
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Molecular Weight |
411.5 g/mol |
IUPAC Name |
6,8,8,9-tetramethyl-3-(naphthalene-2-carbonyl)-6,7-dihydropyrano[3,2-g]quinolin-2-one |
InChI |
InChI=1S/C27H25NO3/c1-16-15-27(2,3)28(4)23-14-24-20(12-21(16)23)13-22(26(30)31-24)25(29)19-10-9-17-7-5-6-8-18(17)11-19/h5-14,16H,15H2,1-4H3 |
InChI Key |
APKMOLNQZCQRAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C2=C1C=C3C=C(C(=O)OC3=C2)C(=O)C4=CC5=CC=CC=C5C=C4)C)(C)C |
Origin of Product |
United States |
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